Epicatechin-3-gallate

Descripción

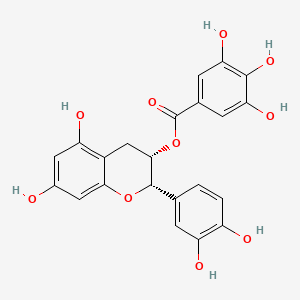

Structure

3D Structure

Propiedades

IUPAC Name |

[(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHVYAFMTMFKBA-FPOVZHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863-03-6 | |

| Record name | Epicatechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Biological activities of Epicatechin-3-gallate vs EGCG

An In-depth Technical Guide to the Comparative Biological Activities of Epicatechin-3-gallate (ECG) vs. Epigallocatechin-3-gallate (EGCG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ECG) and Epigallocatechin-3-gallate (EGCG) are prominent catechins found in green tea, recognized for their significant therapeutic potential. As stereoisomers, their structural similarities and differences give rise to distinct biological activities. This technical guide provides a comprehensive comparison of their biological activities, focusing on their antioxidant, anti-inflammatory, and anticancer properties. This document synthesizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to elucidate their therapeutic potential.

Comparative Biological Activities: A Tabular Summary

The following tables summarize quantitative data from various in vitro studies, offering a direct comparison of the potency of ECG and EGCG across several key biological activities. Lower IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values indicate greater potency.

Table 1: Antioxidant Activity

| Assay | This compound (ECG) | Epigallocatechin-3-gallate (EGCG) | Key Findings & References |

| DPPH Radical Scavenging Activity | IC50: ~3.8 µM | Generally shows stronger activity | The galloyl moiety significantly enhances antioxidant activity. ECG exhibits slightly stronger DPPH radical scavenging activity than its epimer, catechin gallate (CG).[1] EGCG consistently demonstrates superior DPPH radical scavenging activity compared to epicatechin.[2] |

| ABTS Radical Scavenging Activity | Potent scavenger | Potent scavenger | Both ECG and EGCG are potent ABTS radical scavengers.[1] EGCG shows a greater capacity to quench ABTS radicals than epicatechin.[2] |

| Ferric Reducing Antioxidant Power (FRAP) | High reducing power | High reducing power | The general order of antioxidant capacity is: EGCG > ECG > EGC > EC.[3] |

| Oxygen Radical Absorbance Capacity (ORAC) | Data not available in direct comparison | High | Both compounds are potent antioxidants, but EGCG typically shows a higher ORAC value.[2] |

| Superoxide Radical Scavenging | Active | More potent | EGCG is a more potent scavenger of superoxide radicals.[4] |

Table 2: Anticancer Activity (IC50 values in µM)

| Cell Line | Cancer Type | This compound (ECG) | Epigallocatechin-3-gallate (EGCG) | Key Findings & References |

| PancTu-I | Pancreatic | ~30 | >80 | ECG is more potent than EGCG in inhibiting the proliferation of this pancreatic cancer cell line.[5][6] |

| Panc1 | Pancreatic | ~25 | ~60 | ECG demonstrates stronger anti-proliferative effects compared to EGCG in this cell line.[5][6] |

| Panc89 | Pancreatic | ~35 | ~70 | ECG shows greater potency in inhibiting the growth of Panc89 cells.[5][6] |

| BxPC3 | Pancreatic | ~40 | >80 | ECG is a more potent inhibitor of proliferation in BxPC3 cells than EGCG.[5][6] |

| HSC-2 | Oral Squamous Carcinoma | Highly Toxic | Highly Toxic | Both ECG and EGCG are highly toxic to HSC-2 carcinoma cells.[7] |

| A375 | Melanoma | More potent inhibitor | Inhibits proliferation | ECG shows a better inhibitory effect on the proliferation of A375 cells compared to EGCG.[8] |

Table 3: Anti-inflammatory and Enzyme Inhibition Activity

| Target/Assay | This compound (ECG) | Epigallocatechin-3-gallate (EGCG) | Key Findings & References |

| TNFα-induced NF-κB Activation (Pancreatic Cancer Cells) | Stronger inhibition | Inhibition | ECG exhibits more potent inhibition of TNFα-induced NF-κB activation compared to EGCG.[6] |

| Cyclooxygenase-2 (COX-2) Expression | Inhibits | Significant Inhibition | Both catechins can inhibit COX-2 expression.[9][10] |

| Lipoxygenase (Soybean) | IC50: 95±1 µM | IC50: 75±0.8 µM | Both ECG and EGCG inhibit soybean lipoxygenase, with EGCG being slightly more potent.[11] |

| Xanthine Oxidase | Ki: 2.86 µM (mixed) | Ki: 0.76 µM (competitive) | EGCG is a more potent inhibitor of xanthine oxidase with a different inhibition mechanism compared to ECG.[12] Another study reports an IC50 of 19.33 ± 0.45 μM for ECG. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of ECG and EGCG.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare various concentrations of ECG, EGCG, and a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the catechin solutions or standards to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the catechin solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

-

Anticancer Activity Assay

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Seed cancer cells (e.g., Panc-1, A375) in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of ECG and EGCG for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

After the treatment period, remove the medium and add 100 µL of fresh medium containing MTT (e.g., 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value is determined from the dose-response curve.

-

Anti-inflammatory and Enzyme Inhibition Assays

Principle: The inhibitory activity of compounds on COX-2 is determined by measuring their effect on the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-2 enzyme. The amount of PGE2 is quantified using an Enzyme Immunoassay (EIA).

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

-

Prepare solutions of human recombinant COX-2, heme, and arachidonic acid.

-

Prepare various concentrations of ECG, EGCG, and a positive control inhibitor (e.g., celecoxib).

-

-

Assay Procedure:

-

In a reaction tube, pre-incubate the COX-2 enzyme with the test compounds (ECG or EGCG) and heme in the reaction buffer for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a solution of stannous chloride.

-

-

PGE2 Quantification:

-

Quantify the amount of PGE2 produced using a commercial PGE2 EIA kit according to the manufacturer's instructions.

-

-

Calculation:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compounds.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathway Analysis

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. For signaling pathway analysis, antibodies specific to the phosphorylated (activated) and total forms of key proteins are used to assess the activation state of the pathway.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and treat with ECG or EGCG for the desired time. In some experiments, cells are co-treated with a stimulus (e.g., TNF-α for NF-κB activation).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Signaling Pathways and Experimental Workflows

Modulation of MAPK Signaling Pathway

Both ECG and EGCG have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Studies suggest that both catechins can induce the phosphorylation of these kinases, although the extent and downstream consequences may differ.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription. Both ECG and EGCG have been shown to inhibit this pathway, with some studies suggesting that ECG is a more potent inhibitor in certain contexts.[6]

General Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for investigating and comparing the biological activities of ECG and EGCG in a cell-based experimental setup.

Conclusion

The available data indicates that both this compound and Epigallocatechin-3-gallate possess a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects. While EGCG is more extensively studied and often demonstrates superior antioxidant capacity in some assays, emerging evidence suggests that ECG can exhibit more potent anti-proliferative and anti-inflammatory effects in specific contexts, such as in pancreatic cancer cells. The differential activities of these two catechins are likely attributable to their stereochemistry, which influences their interaction with molecular targets. Further head-to-head comparative studies are warranted to fully elucidate their distinct mechanisms of action and to guide the development of these compounds as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi-res.com [mdpi-res.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Current Knowledge on Pancreatic Cancer [frontiersin.org]

- 6. Catechins and Their Therapeutic Benefits to Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcadonline.com [jcadonline.com]

- 8. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. octyl gallate inhibits: Topics by Science.gov [science.gov]

- 10. The Inhibition of LPS-Induced Oxidative Stress and Inflammatory Responses Is Associated with the Protective Effect of (-)-Epigallocatechin-3-Gallate on Bovine Hepatocytes and Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholar.uoc.ac.in [scholar.uoc.ac.in]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to the Natural Occurrence and Analysis of (-)-Epicatechin-3-gallate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epicatechin-3-gallate (ECG), a prominent member of the flavan-3-ol family of polyphenols, has garnered significant scientific interest due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer effects. A comprehensive understanding of its natural distribution and the methodologies for its quantification are paramount for ongoing research and potential therapeutic applications. This technical guide provides a detailed overview of the primary natural sources of ECG, presenting quantitative data in a structured format for comparative analysis. Furthermore, it outlines comprehensive experimental protocols for the extraction, separation, and characterization of ECG from botanical matrices. Finally, this guide illustrates the key cellular signaling pathways modulated by ECG, offering visual representations to facilitate a deeper understanding of its mechanisms of action.

Natural Occurrence and Quantitative Distribution of (-)-Epicatechin-3-gallate

(-)-Epicatechin-3-gallate is predominantly found in the leaves of the tea plant (Camellia sinensis), with green tea being a particularly rich source due to the minimal oxidation during its processing.[1][2] The concentration of ECG can vary significantly based on the tea variety, growing conditions, leaf age, and processing techniques.[3][4] Beyond tea, ECG is also present in notable quantities in cocoa beans (Theobroma cacao), various fruits such as grapes (Vitis vinifera), and berries.[2][5] The following tables summarize the quantitative content of ECG in various natural sources, compiled from multiple analytical studies.

Table 1: Quantitative Content of (-)-Epicatechin-3-gallate in Camellia sinensis (Tea)

| Tea Type | Variety/Cultivar | ECG Content (mg/g dry weight) | Reference(s) |

| Green Tea | General | 30 - 60 | [5] |

| Green Tea | Camellia sinensis var. sinensis | 4.20 (average) | [6] |

| Green Tea | Yabukita | Varies with plucking period | [4] |

| Green Tea | Benifuuki | Varies with plucking period | [4] |

| White Tea | Azorean C. sinensis | 11.1 - 19.7 | [7] |

| Oolong Tea | Azorean C. sinensis | Varies with processing | [7] |

| Black Tea | General | Lower than green tea due to oxidation | [2] |

Table 2: Quantitative Content of (-)-Epicatechin-3-gallate in Other Natural Sources

| Source | Scientific Name | ECG Content | Reference(s) |

| Cocoa Beans | Theobroma cacao | 1.2 - 2.8 mg/g (dry weight) | [2] |

| Grapes (Black) | Vitis vinifera | 1.68 mg/100g FW (average) | [8] |

| Grapes (Green) | Vitis vinifera | 0.25 mg/100g FW (average) | [8] |

| Red Wine | Vitis vinifera | 0.77 mg/100 mL (average) | [8] |

| Apples | Malus domestica | 0.01 mg/100g FW (peeled, average) | [8] |

| Blackberries | Rubus spp. | Present | [2] |

| Cherries (Sweet) | Prunus avium | 0.09 mg/100g FW (average) | [8] |

| Pears | Pyrus spp. | Present | [2] |

| Raspberries | Rubus idaeus | Present | [2] |

Experimental Protocols for the Analysis of (-)-Epicatechin-3-gallate

The accurate quantification and characterization of ECG from complex natural matrices necessitate robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of catechins.[7][9][10] Solid-Phase Extraction (SPE) is often used for sample clean-up and concentration.[11] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation.[7][12]

Extraction of (-)-Epicatechin-3-gallate from Plant Material

This protocol provides a general procedure for the extraction of ECG from dried plant material, such as tea leaves.

Materials:

-

Dried and powdered plant material

-

70% (v/v) Methanol in water (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filter

Procedure:

-

Weigh approximately 0.2 g of the powdered plant material into a centrifuge tube.

-

Add 5 mL of 70% methanol and vortex thoroughly.

-

Sonicate the mixture in an ultrasonic bath at 70°C for 10 minutes.[7]

-

Centrifuge the suspension at 3,500 rpm for 10 minutes to pellet the solid material.[7]

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with an additional 5 mL of 70% methanol to ensure complete extraction.

-

Combine the supernatants and make up the final volume to 10 mL with 70% methanol.[7]

-

Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of ECG.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water (v/v).[10]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).[10]

-

Gradient Elution:

-

0-8 min: 5% B

-

8-10 min: 5-25% B

-

10-17 min: 25-100% B

-

17-23 min: 100-5% B[10]

-

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.[7]

-

Injection Volume: 10 µL.[10]

-

Detection Wavelength: 280 nm.[13]

Quantification:

-

Prepare a series of standard solutions of ECG of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of ECG in the samples by interpolating their peak areas on the calibration curve.

Solid-Phase Extraction (SPE) for Sample Purification

SPE can be employed to clean up the crude extract and concentrate the catechins prior to HPLC analysis.

Materials:

-

C18 SPE cartridge

-

Methanol (HPLC grade)

-

Deionized water

-

SPE manifold

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the filtered plant extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elution: Elute the retained catechins, including ECG, with 5 mL of methanol.

-

The eluate can then be evaporated to dryness and reconstituted in the HPLC mobile phase for analysis.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of isolated ECG.

-

Typical solvents for analysis include acetone-d₆, methanol-d₄, or DMSO-d₆.

-

The chemical shifts (δ) of the hydroxyl groups of ECG are typically observed between 8.0 and 9.5 ppm in ¹H NMR.

-

2D NMR experiments such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a common ionization technique for the analysis of catechins.

-

In negative ion mode ESI-MS, ECG typically shows a deprotonated molecular ion [M-H]⁻ at m/z 441.[12]

-

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which provides further structural information. A characteristic fragment ion for ECG corresponds to the loss of the galloyl moiety, resulting in a fragment at m/z 289.[12]

Modulation of Cellular Signaling Pathways by (-)-Epicatechin-3-gallate

ECG exerts its biological effects by modulating various intracellular signaling pathways that are often dysregulated in disease states. The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory effects of ECG on key pathways involved in inflammation and cancer.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers. ECG has been shown to inhibit this pathway at multiple levels.

Caption: Inhibition of the MAPK signaling pathway by (-)-Epicatechin-3-gallate.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Chronic activation of this pathway is implicated in various inflammatory diseases and cancer. ECG can suppress NF-κB activation, thereby attenuating inflammation.

Caption: Inhibition of the NF-κB signaling pathway by (-)-Epicatechin-3-gallate.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival and growth and is frequently hyperactivated in cancer. ECG has been demonstrated to inhibit this pro-survival pathway, thereby promoting apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by (-)-Epicatechin-3-gallate.

Conclusion

(-)-Epicatechin-3-gallate is a widely distributed natural polyphenol with significant potential for human health applications. This guide has provided a comprehensive overview of its primary sources, with a focus on quantitative data to aid in comparative studies. The detailed experimental protocols offer a practical foundation for researchers engaged in the extraction and analysis of this compound. Furthermore, the visualization of its inhibitory effects on key cellular signaling pathways provides valuable insights into its mechanisms of action, which is crucial for the development of novel therapeutic strategies. Continued research into the bioavailability and clinical efficacy of ECG is warranted to fully realize its potential in the prevention and treatment of chronic diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. thaiscience.info [thaiscience.info]

- 8. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In vitro antioxidant capacity of Epicatechin-3-gallate

An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of Epicatechin-3-Gallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ECG) is a prominent flavan-3-ol, a type of flavonoid found in significant quantities in green tea (Camellia sinensis), as well as in other natural sources like grapes and cocoa.[1] As a polyphenolic compound, ECG is formed by the esterification of epicatechin with gallic acid.[1] Its molecular structure, characterized by a flavan-3-ol backbone with multiple hydroxyl groups and a galloyl moiety, is fundamental to its potent antioxidant properties.[1] These structural features enable ECG to effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous degenerative diseases.[1][2]

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, presenting quantitative data, detailed experimental protocols for key antioxidant assays, and visualizations of its chemical structure and antioxidant mechanisms. While often studied alongside its more abundant analogue, (-)-epigallocatechin-3-gallate (EGCG), this paper will focus on ECG, with comparative data provided for context.

Chemical Structure and Antioxidant Mechanism

The antioxidant activity of ECG is intrinsically linked to its chemical structure. It possesses two catechol rings and a trihydroxybenzoate (galloyl) ring, which provide multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[1] The galloyl moiety, in particular, significantly enhances its radical scavenging ability compared to its parent compound, epicatechin.[1]

The primary mechanisms through which ECG exerts its antioxidant effects are:

-

Direct Radical Scavenging: ECG can directly neutralize reactive oxygen species (ROS) and other free radicals by donating a hydrogen atom from its phenolic hydroxyl groups, which stabilizes the radical.[1][3] This is often referred to as a Hydrogen Atom Transfer (HAT) mechanism.

-

Single Electron Transfer (SET): ECG can also donate an electron to reduce free radicals, a mechanism known as Single Electron Transfer.

-

Metal Ion Chelation: By chelating pro-oxidant metal ions like iron and copper, ECG can prevent them from participating in redox reactions that generate harmful free radicals.[2]

Quantitative Antioxidant Capacity

The antioxidant potential of ECG has been quantified using a variety of standardized in vitro assays. These assays measure the ability of a compound to neutralize specific radicals or reduce metal ions. The results are often expressed as an IC50 value (the concentration required to inhibit 50% of the radical activity) or in Trolox equivalents (TE), a water-soluble analogue of Vitamin E used as a standard.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a common method used to evaluate the ability of an antioxidant to donate a hydrogen atom. A lower IC50 value indicates greater scavenging activity.

| Compound | IC50 Value | Concentration for % Scavenging | Reference |

| This compound (ECG) | Not specified | >77.2% at 400 µM (Implied) | [4] |

| (-)-Epigallocatechin-3-gallate (EGCG) | 36.54 µM (for 3"Me-EGCG) | 77.2% at 400 µM | [4][5] |

| Vitamin C (Positive Control) | 5.07 mg/L (~28.8 µM) | Not applicable | [6] |

| (+)-Catechin (Reference) | Not specified | 32.3% at 400 µM | [4] |

Note: Data often shows EGCG is slightly more potent than ECG, with both being significantly more active than non-galloylated catechins like Epicatechin (EC) and Catechin (C).[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

| Compound | IC50 Value | Concentration for % Scavenging | Reference |

| This compound (ECG) | Not specified | >90.2% at 400 µM (Implied) | [4] |

| (-)-Epigallocatechin-3-gallate (EGCG) | 2.59 µM (for 3"Me-EGCG) | 90.2% at 400 µM | [4][5] |

| (+)-Catechin (Reference) | Not specified | 38.2% at 400 µM | [4] |

Other Assays

-

Ferric Reducing Antioxidant Power (FRAP): This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Studies indicate that the galloylated catechins, including ECG and EGCG, possess strong FRAP activity. EGCG generally shows slightly higher activity than its epimer GCG, and EGC is more effective than GC.[7]

-

Oxygen Radical Absorbance Capacity (ORAC): The ORAC assay measures the inhibition of peroxyl radical-induced oxidation.[8] While specific µM Trolox Equivalent values for ECG are not consistently reported across the literature, catechins as a class show high ORAC values.[3][9]

Detailed Experimental Protocols

The following are standardized protocols for the key in vitro antioxidant assays, synthesized from established methodologies.

DPPH Radical Scavenging Assay

This protocol measures the reduction of the DPPH radical by an antioxidant.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[4][10]

-

Sample Preparation: Prepare a stock solution of ECG in the same solvent. Create a series of dilutions from the stock solution. A positive control, such as Ascorbic Acid or Trolox, should be prepared similarly.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of each ECG dilution (e.g., 50 µL) to the wells. A blank well should contain only the solvent.[9]

-

Initiation: Add the DPPH working solution (e.g., 150 µL) to each well to start the reaction.[9]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][10]

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[4]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined by plotting the scavenging percentage against the concentration of ECG.

ABTS Radical Scavenging Assay

This protocol assesses the scavenging of the stable ABTS radical cation.

Methodology:

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[9][11] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[9][11]

-

Working Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) or ethanol to achieve an absorbance of 0.70 (± 0.02) at 734 nm.[9]

-

Sample Preparation: Prepare a series of dilutions of the ECG sample and a positive control (e.g., Trolox).

-

Reaction Mixture: Add a small volume of the diluted ECG sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate and mix.[11]

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6-30 minutes) at room temperature in the dark.[9][11]

-

Measurement: Measure the absorbance at 734 nm.[9]

-

Calculation: Calculate the percentage of scavenging activity using the same formula as the DPPH assay. The results can be expressed as an IC50 value or in Trolox Equivalents (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol measures the ferric ion-reducing ability of the sample.

Methodology:

-

Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 1 part of 20 mM ferric chloride (FeCl₃·6H₂O).[4][12] Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare dilutions of ECG in a suitable solvent. A ferrous sulfate (FeSO₄) solution is typically used to create the standard curve.

-

Reaction Mixture: In a 96-well plate, add a small volume of the sample or standard (e.g., 5 µL).[4][12]

-

Initiation: Add a large volume of the pre-warmed FRAP reagent (e.g., 150-180 µL) to each well.[4][12]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 5-15 minutes).[12][13]

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of FeSO₄. Results are typically expressed as µM Fe(II) equivalents.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, ECG and other catechins can exert indirect antioxidant effects by modulating cellular signaling pathways that control endogenous antioxidant defenses.

References

- 1. Epicatechin gallate - Wikipedia [en.wikipedia.org]

- 2. Neuroprotective molecular mechanisms of (−)-epigallocatechin-3-gallate: a reflective outcome of its antioxidant, iron chelating and neuritogenic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl) Gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bmglabtech.com [bmglabtech.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. file.elabscience.com [file.elabscience.com]

- 13. zen-bio.com [zen-bio.com]

Modulating Cellular Signaling Pathways with Epicatechin-3-Gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin-3-gallate (ECG), a prominent flavan-3-ol found in green tea, has garnered significant scientific attention for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The biological activities of ECG are largely attributed to its ability to modulate key cellular signaling pathways, thereby influencing a range of physiological and pathological processes. The presence of a gallate moiety in its structure is considered crucial for its potent bioactivity, distinguishing it from other catechins.[4] This in-depth technical guide provides a comprehensive overview of the core signaling pathways modulated by ECG, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development. While much of the existing literature focuses on the more abundant catechin, epigallocatechin-3-gallate (EGCG), this guide will focus on data specific to ECG wherever possible and draw comparisons with EGCG to provide a broader context.

Core Signaling Pathways Modulated by this compound

ECG has been demonstrated to exert its effects by targeting several critical signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.

ECG has been shown to inhibit the activation of key components of the MAPK pathway. For instance, in breast epithelial cells, ECG, similar to EGCG, can inhibit the phosphorylation of Met, a receptor tyrosine kinase, and the downstream activation of ERK and Akt at concentrations as low as 0.6 µM.[4][5] This inhibition of ERK phosphorylation is a critical mechanism by which ECG can suppress cancer cell proliferation and survival.[4]

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is another central signaling cascade that plays a critical role in cell survival, growth, and proliferation. Activation of this pathway is often associated with the inhibition of apoptosis and the promotion of cell cycle progression.

Similar to its effects on the MAPK pathway, ECG has been shown to suppress the PI3K/Akt signaling cascade. In breast epithelial cells, ECG inhibits the phosphorylation of Akt, a key downstream effector of PI3K, at sub-micromolar concentrations.[5] This inhibition of Akt activation contributes to the pro-apoptotic and anti-proliferative effects of ECG observed in various cancer cell lines.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.

ECG has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] It has been shown to suppress the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[6]

Quantitative Data on this compound Bioactivity

The following tables summarize quantitative data on the biological effects of ECG, providing a basis for experimental design and comparison.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Melanoma | Skin Cancer | Varies | [7] |

| Prostate | Prostate Cancer | Varies | [7] |

| Ovarian | Ovarian Cancer | Varies | [7] |

Note: Specific IC50 values for ECG across a wide range of cell lines are not as extensively documented as for EGCG. The provided reference indicates that ECG has strong inhibitory effects, and researchers should determine the specific IC50 for their cell line of interest.

Table 2: Comparative Inhibitory Concentrations of Catechins on HGF/Met Signaling

| Catechin | Cell Line | Effective Concentration for Inhibition of Met, ERK, and Akt phosphorylation | Reference |

| This compound (ECG) | MCF10A | As low as 0.6 µM | [4][5] |

| Epigallocatechin-3-gallate (EGCG) | MCF10A | As low as 0.3 µM | [5] |

| Epigallocatechin (EGC) | MCF10A | 10-20 µM (for ERK and Akt, not Met) | [5] |

| Epicatechin (EC) | MCF10A | No inhibition at tested concentrations | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of ECG on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of ECG on cell proliferation and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete culture medium

-

This compound (ECG) stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-7,500 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

ECG Treatment: Prepare serial dilutions of ECG in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ECG. Include a vehicle control (medium with the same concentration of solvent used to dissolve ECG).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Phosphorylated Kinases (e.g., p-ERK, p-Akt)

This protocol is used to detect changes in the phosphorylation status of key signaling proteins following ECG treatment.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete culture medium

-

This compound (ECG)

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Grow cells to 60-80% confluency in 6-well plates and serum-starve for 24 hours if necessary. Treat the cells with the desired concentrations of ECG for the appropriate time.

-

Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer with inhibitors to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[7]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This assay is used to detect the DNA-binding activity of NF-κB.

Materials:

-

Nuclear extraction kit or buffers

-

ECG-treated and control cell pellets

-

Double-stranded oligonucleotide probe corresponding to the NF-κB binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope)

-

Binding buffer

-

Poly(dI-dC)

-

Loading buffer

-

Native polyacrylamide gel

-

Detection system (chemiluminescent or autoradiography)

Procedure:

-

Nuclear Extract Preparation: Treat cells with ECG and a pro-inflammatory stimulus (e.g., LPS or TNF-α). Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol or a standard laboratory method.[8]

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (e.g., 10 µg), binding buffer, poly(dI-dC) (to block non-specific binding), and the labeled NF-κB probe.

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.[9]

-

Electrophoresis: Add loading buffer to the reactions and load the samples onto a native polyacrylamide gel. Run the gel until the dye front is near the bottom.

-

Detection: Transfer the DNA from the gel to a membrane and detect the labeled probe using the appropriate detection system. A "shift" in the migration of the probe indicates the formation of a protein-DNA complex.

Conclusion

This compound is a potent modulator of key cellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB cascades. Its ability to inhibit these pathways underscores its potential as a therapeutic agent in the management of cancer, inflammation, and neurodegenerative diseases. This guide provides a foundational understanding of the mechanisms of action of ECG, supported by quantitative data and detailed experimental protocols, to empower researchers in their exploration of this promising natural compound. Further research is warranted to fully elucidate the specific molecular targets of ECG and to optimize its therapeutic application.

References

- 1. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NKG2D‐mediated cytotoxicity improves after primary surgery for high‐grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tea catechins as inhibitors of receptor tyrosine kinases: Mechanistic insights and human relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human non-small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Impact of Natural Killer Group 2D Receptor Expression and That of Its Ligand in Ovarian Carcinomas: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green tea catechin (−)-epicatechin gallate induces tumour suppressor protein ATF3 via EGR-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. licorbio.com [licorbio.com]

An In-Depth Technical Guide on the Structure-Activity Relationship of Epicatechin-3-gallate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epicatechin-3-gallate (EGCG), the most abundant catechin in green tea, is a polyphenolic compound renowned for its extensive range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral effects.[1][2][3] Its therapeutic potential is intrinsically linked to its unique chemical structure. This guide provides a detailed examination of the structure-activity relationships (SAR) of EGCG, summarizing critical quantitative data, outlining key experimental protocols, and visualizing the complex signaling pathways it modulates. Understanding the precise molecular interactions dictated by its structure is paramount for the rational design of EGCG-based therapeutics with enhanced efficacy and specificity.

Core Chemical Structure and Key Functional Groups

The biological activity of EGCG is dictated by its flavan-3-ol skeleton, which consists of A and B rings derived from the flavonoid structure, a heterocyclic C ring, and a galloyl moiety (D ring) esterified at the 3-position of the C ring.[4]

-

Galloyl Moiety (D-ring): The esterification of gallic acid at the C3 position is a critical determinant of EGCG's potent bioactivity. This group is crucial for its strong anticancer and antiviral effects.[5][6][7]

-

Hydroxyl Groups (-OH): EGCG possesses eight hydroxyl groups, which are key to its potent antioxidant and radical-scavenging properties.[5] The trihydroxyl groups on both the B-ring and the D-ring (galloyl group) are particularly important for these effects.[4]

-

B-Ring Structure: The vicinal-trihydroxyl arrangement on the B-ring is a primary site for antioxidant reactions and contributes significantly to its ability to scavenge free radicals like superoxide and hydroxyl radicals.[2][8]

Structure-Activity Relationship in Anticancer Activity

EGCG exerts its anticancer effects through the modulation of multiple signaling pathways that control cell proliferation, apoptosis, angiogenesis, and metastasis.[3][9][10] The galloyl moiety is consistently identified as a key structural feature for this activity.[7]

Key Molecular Targets and SAR Insights:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): EGCG can directly bind to and inhibit the activation of RTKs such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][10][11] This interaction often involves the galloyl group, which can fit into the ATP-binding pocket of the kinase domain.

-

Modulation of Intracellular Signaling: EGCG interferes with major downstream signaling cascades, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.[1][12][13] This interference suppresses pro-survival signals and promotes apoptosis.

-

Induction of Apoptosis: EGCG induces apoptosis by modulating the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, and activating caspases.[14]

-

Inhibition of Proteasome and Telomerase: The B and D rings are associated with the inhibition of proteasome activity, while EGCG has also been shown to inhibit telomerase activity by downregulating the expression of hTERT and c-myc.[4][15]

Quantitative Data: In Vitro Cytotoxicity of EGCG

The following table summarizes the half-maximal inhibitory concentration (IC50) values of EGCG against various cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| MKN45 | Gastric Carcinoma | 55.9 | [15] |

| T47D | Breast Cancer | 14.17 | [14] |

| MCF-7 | Breast Cancer | 20.07 | [16] |

| H1299 | Lung Cancer | 20 | [17] |

| SW1116 | Colon Cancer | 51.7 | [15] |

| Hs578T | Breast Cancer | Not specified, but differential growth inhibition observed | [18] |

| Caco-2 | Colorectal Cancer | Not specified, but differential growth inhibition observed | [18] |

| WI38VA (Transformed) | Lung Fibroblast | 10 | [18] |

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, cell density, assay method).

Signaling Pathway Visualization

The diagram below illustrates the inhibitory effect of EGCG on the PI3K/Akt/mTOR signaling pathway, a critical axis for cancer cell growth and survival.

Structure-Activity Relationship in Antioxidant and Anti-inflammatory Activities

EGCG's potent antioxidant and anti-inflammatory effects are primarily attributed to its numerous phenolic hydroxyl groups.[2][4]

Mechanisms of Action and SAR Insights:

-

Radical Scavenging: The hydroxyl groups on the B and D rings act as hydrogen atom donors and electron traps, effectively neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][4] The galloyl moiety significantly enhances this radical scavenging capacity.[19]

-

Chelation of Metal Ions: EGCG can chelate transition metal ions like copper (Cu²⁺) and iron (Fe³⁺), which prevents them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[20]

-

Inhibition of Pro-inflammatory Enzymes: EGCG inhibits enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOXs), which are involved in the synthesis of pro-inflammatory mediators.[1][13]

-

Modulation of Inflammatory Signaling: EGCG suppresses pro-inflammatory signaling pathways, most notably the NF-κB pathway.[1][3][4] By inhibiting NF-κB activation, EGCG reduces the expression of various inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[21][22][23]

Quantitative Data: Antioxidant Activity of EGCG

The antioxidant capacity of EGCG is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Assay | IC50 Value | Citation |

| DPPH Radical Scavenging | 3.31 µg/mL | [24] |

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a DPPH radical scavenging assay, a common method to evaluate antioxidant activity.

Structure-Activity Relationship in Antiviral Activity

EGCG exhibits broad-spectrum antiviral activity against a range of DNA and RNA viruses.[25] The primary mechanism involves interference with the initial stages of viral infection.

Key Viral Targets and SAR Insights:

-

Inhibition of Viral Attachment and Entry: EGCG can bind directly to viral surface glycoproteins, such as the hemagglutinin of the influenza virus or the gp120 of HIV, preventing the virus from attaching to and entering host cells.[6][25]

-

Disruption of Viral Membranes: EGCG can interact with the lipid bilayer of enveloped viruses, potentially altering membrane fluidity and inhibiting fusion with the host cell membrane.[26]

-

Inhibition of Viral Enzymes: EGCG can inhibit key viral enzymes necessary for replication, such as reverse transcriptase in HIV and 3C-like protease (3CLpro) in coronaviruses.[5][6][26]

-

Structural Importance: Studies comparing different catechins consistently show that the 3-galloyl group is critical for potent antiviral activity.[5][6][25] The hydroxyl groups on the B and D rings are also identified as active centers for antiviral action.[5]

Quantitative Data: Anti-Influenza Activity of EGCG

| Virus Strain | Cell Line | IC50 Value (µM) | Citation |

| Influenza A(H1N1)pdm09 | MDCK | 3.0 | [27] |

| Influenza A(H1N1)pdm09 | Calu-3 | 24 | [27] |

| Influenza A virus | MDCK | 22-28 | [6] |

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is widely used to assess the effect of a compound on cell proliferation and to determine its IC50 value.[28]

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with EGCG.

Materials:

-

Cancer cell line of interest (e.g., T47D, H1299)

-

96-well cell culture plates

-

Complete culture medium

-

EGCG stock solution (in DMSO or media)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[28]

-

Treatment: Prepare serial dilutions of EGCG in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of EGCG (e.g., 0-200 µM).[14] Include a vehicle control (medium with the same concentration of DMSO used for the highest EGCG dose). Incubate for the desired period (e.g., 24, 48, or 72 hours).[28]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[28] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[28] Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[28]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the EGCG concentration to generate a dose-response curve and determine the IC50 value.[28]

Conclusion and Future Directions

The structure of this compound is inextricably linked to its multifaceted biological activities. The galloyl moiety at the C3 position and the numerous hydroxyl groups are the dominant structural features responsible for its potent anticancer, antioxidant, anti-inflammatory, and antiviral effects. Quantitative data consistently demonstrates its efficacy in the low micromolar range across a variety of in vitro models.

While the SAR of EGCG is well-documented, challenges related to its poor bioavailability and stability remain significant hurdles for its clinical translation.[2] Future research should focus on:

-

Medicinal Chemistry Approaches: Designing and synthesizing novel EGCG analogs with improved pharmacokinetic profiles while retaining or enhancing the key structural motifs for bioactivity.

-

Advanced Drug Delivery Systems: Developing nanoformulations or other delivery strategies to protect EGCG from degradation and improve its absorption and targeted delivery.

-

Combination Therapies: Investigating the synergistic effects of EGCG with conventional therapeutic agents to enhance efficacy and overcome drug resistance.[12]

A thorough understanding of EGCG's structure-activity relationship is the foundation upon which the next generation of catechin-based therapeutics will be built, offering promising avenues for the prevention and treatment of a wide array of human diseases.

References

- 1. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Relationships Between Biological Activities and Structure of Flavan-3-Ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Antioxidant, Immunomodulatory Activity of Oxidised Epigallocatechin-3-Gallate (Green Tea Polyphenol) and Its Action on the Main Protease of SARS-CoV-2—An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. [PDF] Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer | Semantic Scholar [semanticscholar.org]

- 12. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications [mdpi.com]

- 14. Epigallocatechin-3-gallate promotes apoptosis in human breast cancer T47D cells through down-regulation of PI3K/AKT and Telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental study on anti-neoplastic activity of epigallocatechin-3-gallate to digestive tract carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Pro-oxidative activities and dose–response relationship of (−)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Epicatechin gallate - Wikipedia [en.wikipedia.org]

- 20. Evaluation of antioxidant activity of epigallocatechin gallate in biphasic model systems in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Antiviral Mechanism of Action of Epigallocatechin-3-O-gallate and Its Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antiviral activity of green tea and black tea polyphenols in prophylaxis and treatment of COVID-19: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pre-Clinical Evaluation of the Antiviral Activity of Epigalocatechin-3-Gallate, a Component of Green Tea, against Influenza A(H1N1)pdm Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

Epicatechin-3-gallate: A Deep Dive into its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin-3-gallate (ECG), a major bioactive polyphenol found in green tea, has garnered significant attention for its potent anti-inflammatory properties.[1] Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. ECG exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects, making it a promising candidate for therapeutic development.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying ECG's anti-inflammatory effects, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]

ECG has been shown to interfere with this pathway at multiple points:

-

Inhibition of IκBα Degradation: ECG can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[1][5]

-

Suppression of NF-κB Nuclear Translocation: By preserving IκBα, ECG effectively blocks the movement of NF-κB into the nucleus.[1][5]

-

Inhibition of NF-κB DNA Binding: Studies have demonstrated that ECG can directly inhibit the binding of NF-κB to its consensus DNA sequences in the promoter regions of target genes.[1]

-

Interaction with Upstream Regulators: ECG can also modulate upstream components of the NF-κB pathway. For instance, it has been shown to promote the dissociation of the Nrf2-Keap1 complex. The released Nrf2 translocates to the nucleus, activating antioxidant response elements, while Keap1 can directly interact with IKKβ to repress NF-κB function.[6]

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation.[7]

ECG has been demonstrated to inhibit the activation of all three major MAPK pathways:

-

Reduced Phosphorylation: ECG treatment leads to a time- and dose-dependent decrease in the phosphorylation of ERK1/2, JNK, and p38 MAPKs.[5][7]

-

Upstream Kinase Inhibition: ECG can inhibit the phosphorylation of MEK1/2, the upstream kinase of ERK1/2.[7] It also appears to decrease the association of Raf-1 with MEK1.[7]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers and cellular processes as reported in the scientific literature.

Table 1: Effect of this compound on Inflammatory Mediators

| Cell Type/Model | Inflammatory Stimulus | ECG Concentration | Effect on Inflammatory Mediator | Percentage Change/IC50 | Reference |

| Mouse Lung Epithelial-12 (MLE-12) cells | LPS (20 ng/mL) | 5, 7.5, 10 µM | Inhibition of IL-1β, IL-6, TNF-α production | Dose-dependent decrease | [8][9] |

| Human Dermal Fibroblasts | LPS (100 ng/mL) | 10, 50 µM | Inhibition of TNF-α, IL-1β, IL-6 expression | 50 µM showed greater effect than 10 µM | [10] |

| Human Ovarian Tissue | Doxorubicin (1 µg/ml) | 10 µg/ml | Reduction of TNF-α, COX-2, IL-6, IL-8 expression | Significant reduction | [11][12] |

| 30.7b Ras 12 cells | - | 20 µM | Decrease in phospho-Erk1/2 and -MEK1/2 levels | ~60% decrease at 60 min | [7] |

| Jurkat T cells | PMA | 8.6 µM (EC), 17.2 µM (CT) | Inhibition of IKKβ phosphorylation | 51% and 42% inhibition, respectively | |

| Rat Periodontitis Model | Ligature-induced | 200 mg/kg | Reduction in alveolar bone loss | Significant reduction | [13] |

Table 2: Effect of this compound on Cellular Processes

| Cellular Process | Cell Type/Model | ECG Concentration | Observed Effect | Reference |

| NF-κB DNA Binding | Bone Marrow-Derived Macrophages | 100 µM | Marked suppression | [1] |

| Myocardial Infarct Size | Rat Model of Ischemia-Reperfusion | 1 mg·kg−1·day−1 (10 days) | ~50% reduction | [14] |

| Oxidative Stress | Rat Model of Ischemia-Reperfusion | 1 mg·kg−1·day−1 (10 days) | Significant reduction | [14] |

| Cell Viability | BV-2 Microglial Cells | ≥ 175 µM | Concentration-dependent decrease | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines: Mouse lung epithelial-12 (MLE-12) cells, human dermal fibroblasts, or other relevant cell lines are cultured in appropriate media (e.g., DMEM/F12 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are typically pre-treated with varying concentrations of ECG (e.g., 5, 7.5, 10, 50 µM) for a specified period (e.g., 24 hours) before being stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 20 ng/mL or 100 ng/mL) for a further incubation period.

Western Blotting for Signaling Protein Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p-IKKβ, IκBα, p-p65, p-ERK1/2, p-JNK, p-p38) and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Cell culture supernatants are collected after experimental treatments.

-

ELISA Procedure: The concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. Briefly, a capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate. Samples and standards are added to the wells and incubated. After washing, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate solution is added, and the color development is measured spectrophotometrically. A standard curve is used to determine the cytokine concentrations in the samples.[3][16][17][18]

Real-Time PCR (RT-PCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable RNA isolation kit. Complementary DNA (cDNA) is then synthesized from the RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): qPCR is performed using specific primers for target genes (e.g., TNF-α, IL-1β, IL-6, COX-2) and a housekeeping gene for normalization (e.g., GAPDH or β-actin). The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[15]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

-

Nuclear Extract Preparation: Nuclear extracts are prepared from treated cells using a nuclear extraction kit.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is labeled with a non-radioactive label (e.g., biotin) or a radioactive isotope.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The shifted bands, representing the NF-κB-DNA complexes, are visualized by chemiluminescence (for biotin-labeled probes) or autoradiography (for radiolabeled probes).[19][20][21][22][23]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of the MAPK signaling pathways.

Caption: Generalized experimental workflow for studying ECG's anti-inflammatory effects.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its multifaceted inhibition of the NF-κB and MAPK signaling pathways. The compiled quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. The ability of ECG to modulate these critical inflammatory cascades underscores its promise as a lead compound for the development of novel anti-inflammatory therapeutics. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in various inflammatory conditions.[24][25] It is important to note that high doses of EGCG may have pro-inflammatory effects, highlighting the need for careful dose-response studies.[26]

References

- 1. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigallocatechin-3-gallate therapeutic potential in human diseases: molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytokine Elisa [bdbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epigallocatechin-3-gallate prevents TNF-α-induced NF-κB activation thereby upregulating ABCA1 via the Nrf2/Keap1 pathway in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of inhibition of the Ras-MAP kinase signaling pathway in 30.7b Ras 12 cells by tea polyphenols (-)-epigallocatechin-3-gallate and theaflavin-3,3'-digallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epigallocatechin-3-gallate ameliorates lipopolysaccharide-induced inflammation via the 67LR/JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Epigallocatechin-3-gallate inhibits doxorubicin-induced inflammation on human ovarian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of epigallocatechin-3-gallate on oxidative stress, inflammation, and bone loss in a rat periodontitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Short- and long-term effects of (−)-epicatechin on myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]